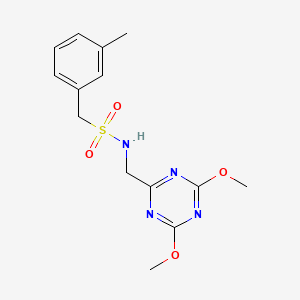

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-1-(间甲苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is highly soluble in polar solvents such as DMF and DMSO. DMTMM is a popular choice for peptide synthesis due to its high reactivity and low toxicity.

科学研究应用

Synthesis of Antitumor Agents

1,3,5-Triazines have been identified to possess antitumor properties. Derivatives like hexamethylmelamine are used clinically to treat lung, breast, and ovarian cancer. The compound could potentially be modified to enhance its antitumor activity or to develop new antitumor agents .

Aromatase Inhibitory Activity

Recent studies have shown that certain 1,3,5-triazines exhibit significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers. The subject compound may serve as a lead structure for developing new aromatase inhibitors .

Corticotrophin-Releasing Factor 1 Receptor Antagonism

Some 1,3,5-triazines are potent corticotrophin-releasing factor 1 receptor antagonists. This activity is important for the development of treatments for depression and anxiety. The compound could be explored for similar pharmacological applications .

Leukotriene C4 Antagonism

Leukotriene C4 antagonists have a protective effect on HCl-ethanol-induced gastric lesions. The compound’s structure suggests potential for development into drugs that can manage conditions like asthma and allergic rhinitis by modulating leukotriene pathways .

Siderophore-Mediated Drug Applications

The 1,3,5-triazine scaffold is useful in siderophore-mediated drug delivery, which involves the transport of iron-chelating compounds. This application is particularly relevant in targeting bacterial infections .

Peptide Synthesis

The compound can act as a coupling reagent in peptide synthesis. Its stability makes it a suitable alternative to other reagents, and it can be used in both solution and solid-phase peptide synthesis .

Ester Synthesis

In addition to peptide synthesis, this compound has applications in ester synthesis. It can be used as an enantiodifferentiating coupling reagent, which is valuable in the production of chiral molecules .

Agricultural Applications

Derivatives of 1,3,5-triazine, including the compound , find use in agriculture. They can be utilized in the synthesis of herbicides, contributing to crop protection and management strategies .

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-10-5-4-6-11(7-10)9-23(19,20)15-8-12-16-13(21-2)18-14(17-12)22-3/h4-7,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGSCYNWZBRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)

![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)